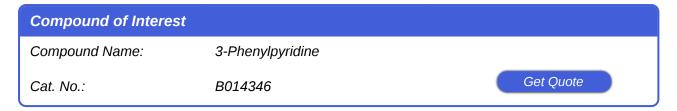


An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpyridine, a simple yet versatile aromatic heterocycle, has emerged as a significant building block in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of its discovery and historical context, detailed experimental protocols for its synthesis, a compilation of its physicochemical and biological properties, and a discussion of its applications, particularly in drug development. Special emphasis is placed on modern synthetic methodologies and the mechanistic pathways in which its derivatives are involved.

Discovery and History

The precise first synthesis of **3-Phenylpyridine** is not prominently documented in readily available historical records. However, its discovery can be situated within the broader context of the development of pyridine chemistry in the late 19th and early 20th centuries. The pioneering work on pyridine synthesis, such as the Hantzsch pyridine synthesis reported in 1881, laid the groundwork for the creation of a wide array of pyridine derivatives[1]. The work of chemists like Amé Pictet on the synthesis of nicotine and other heterocyclic compounds further expanded the toolbox for manipulating the pyridine ring[2][3].



Early methods for forming biaryl linkages, such as the Ullmann reaction, discovered in the early 1900s, would have provided a potential, albeit harsh, route to phenylpyridines[4]. The advent of modern cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings in the latter half of the 20th century, revolutionized the synthesis of **3-Phenylpyridine** and its derivatives, offering milder and more efficient pathways[5][6]. These developments have cemented **3-Phenylpyridine**'s role as a readily accessible and highly valuable scaffold in contemporary chemical research.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **3-Phenylpyridine** is presented in Table 1 for easy reference and comparison.



Property	Value	Reference(s)
Chemical Formula	C11H9N	[6][7]
Molecular Weight	155.20 g/mol	[6][8]
CAS Number	1008-88-4	[6][8]
Appearance	Colorless to yellowish oil or crystalline solid	[6]
Boiling Point	269-272 °C	[8]
Density	1.082 - 1.091 g/mL at 25 °C	[8]
Refractive Index	1.616	[8]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate; sparingly soluble in water	[6]
pKa (Strongest Basic)	4.73 (Predicted)	
¹H NMR (CDCl₃)	δ (ppm): 7.30-7.55 (m, 5H, Ar-H), 7.80 (dt, 1H), 8.55 (dd, 1H), 8.80 (d, 1H)	
¹³ C NMR (CDCl ₃)	δ (ppm): 123.8, 127.2, 128.9, 129.1, 134.4, 137.9, 148.3, 150.8	-
Mass Spectrum (EI)	m/z (%): 155 (M+, 100), 154 (40), 128 (14)	

Experimental Protocols

Modern synthetic chemistry offers several efficient methods for the preparation of **3-Phenylpyridine**. The Suzuki-Miyaura cross-coupling reaction is a widely employed and versatile method.



Synthesis of 3-Phenylpyridine via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of **3-Phenylpyridine** from 3-bromopyridine and phenylboronic acid.

Materials:

- 3-Bromopyridine
- · Phenylboronic acid
- Palladium(II) acetate (Pd(OAc)2)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane (anhydrous)
- · Deionized water
- · Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Equipment:

- · Round-bottom flask
- Reflux condenser
- · Magnetic stirrer and stir bar
- Heating mantle or oil bath



- Inert atmosphere setup (e.g., nitrogen or argon)
- Standard laboratory glassware for workup and purification

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
- Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
- Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
- Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
- Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours[9].
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and water.
- Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
- Combine the organic layers and wash with brine.
- Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **3-Phenylpyridine**.



Biological Activities and Applications in Drug Development

3-Phenylpyridine and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. While quantitative data for the parent **3-Phenylpyridine** is limited, its scaffold is a key component in numerous biologically active molecules.

Anticancer Activity

The phenylpyridine motif is present in a number of compounds investigated for their anticancer properties. Derivatives of **3-phenylpyridine** have shown potential as inhibitors of various cellular targets. For instance, certain gold(III) complexes containing a (2-phenyl)pyridine ligand have demonstrated strong antiproliferative activity with EC50 values in the low micromolar range against HeLa cancer cells[10]. While not **3-phenylpyridine** itself, this highlights the potential of the core structure. Additionally, novel 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and evaluated as potential anticancer agents, with some compounds showing potent inhibitory activity against A549 and HCT-116 cell lines with IC50 values in the low micromolar range[11].

Antimicrobial Activity

The pyridine ring is a well-known pharmacophore in antimicrobial agents. While specific minimum inhibitory concentration (MIC) values for **3-Phenylpyridine** are not widely reported, derivatives containing the **3-phenylpyridine** scaffold have been investigated. For example, novel 3-phenyl-4-phenoxypyrazole derivatives have shown inhibitory activity against Grampositive bacteria, with MICs ranging from 1 to 16 µg/ml[12].

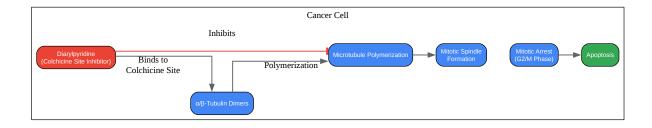
The following table summarizes some reported biological activities of **3-phenylpyridine** derivatives.



Compound Class/Derivativ e	Biological Activity	Cell Line/Organism (s)	IC50 / MIC Value(s)	Reference(s)
Gold(III) (2- phenyl)pyridine complexes	Anticancer	HeLa	Low μM range	[10]
1-Aryl-3-[4- (pyridin-2- ylmethoxy)pheny l]urea derivatives	Anticancer	A549, HCT-116	2.39 - 3.90 μM	[11]
3-Phenyl-4- phenoxypyrazole derivatives	Antibacterial (Gram-positive)	S. aureus, E. faecalis	1 - 16 μg/mL	[12]

Signaling Pathways and Experimental Workflows Inhibition of Tubulin Polymerization

Many natural and synthetic compounds exert their anticancer effects by disrupting microtubule dynamics. Some diarylpyridine derivatives, which are structurally related to **3-Phenylpyridine**, are known to inhibit tubulin polymerization by binding to the colchicine site on β -tubulin[13]. This disruption leads to mitotic arrest and ultimately apoptosis. The simplified signaling pathway is depicted below.





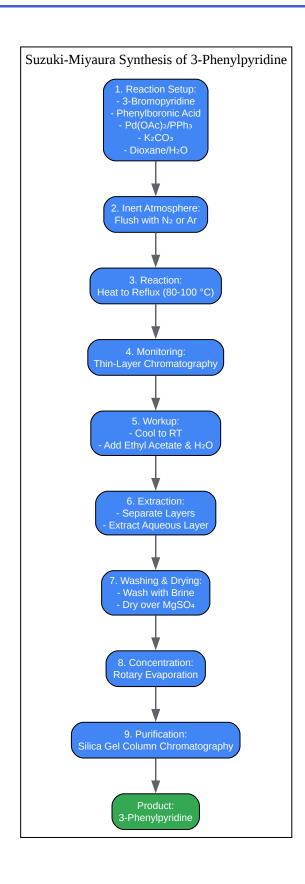
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Simplified pathway of tubulin polymerization inhibition.

Experimental Workflow for Suzuki-Miyaura Coupling

The synthesis of **3-Phenylpyridine** via the Suzuki-Miyaura coupling follows a well-defined experimental workflow, which can be visualized as a series of sequential steps from reaction setup to product purification.





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Experimental workflow for Suzuki-Miyaura synthesis.



Conclusion

3-Phenylpyridine is a foundational heterocyclic compound with a rich history intertwined with the development of organic synthesis. Its accessibility through modern cross-coupling reactions has solidified its importance as a versatile building block. The phenylpyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting promising anticancer and antimicrobial activities. Further exploration of the biological activities of **3-Phenylpyridine** and the development of novel synthetic methodologies will undoubtedly continue to drive innovation in drug discovery and materials science. This guide serves as a technical resource for researchers and professionals, providing essential data and protocols to facilitate their work with this important molecule.

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